2-Methylquinoline phosphate
Overview
Description
2-Methylquinoline phosphate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylquinoline can be achieved through several methods, with the Doebner–von Miller reaction being one of the most efficient. This reaction involves the condensation of aniline with acrolein in the presence of a strong acid, typically in a flow reactor . Another method involves the catalytic conversion of nitrobenzene to 2-methylquinoline using titanium dioxide as a photocatalyst in ethanol .
Industrial Production Methods
Industrial production of 2-methylquinoline phosphate typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Methylquinoline phosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylquinoline phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, inhibiting the replication of certain microorganisms. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Methylquinoline: Lacks the phosphate group but shares similar chemical properties.
Quinoline N-oxide: An oxidized derivative with distinct chemical reactivity.
Uniqueness
2-Methylquinoline phosphate is unique due to the presence of both the methyl and phosphate groups, which enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Biological Activity
2-Methylquinoline phosphate is a compound of significant interest in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound, with the chemical formula , is derived from quinoline, a nitrogen-containing heterocyclic compound. Its structure allows for various interactions within biological systems, particularly through its ability to intercalate with DNA and interact with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, which inhibits the replication of certain microorganisms. This property is crucial for its potential use as an antimicrobial agent.
- Enzyme Interaction : It modulates the activity of various enzymes, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities.
- Receptor Modulation : The compound's interaction with cellular receptors can influence signaling pathways, contributing to its pharmacological effects.
Therapeutic Applications
This compound has been studied for several therapeutic applications:
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects by inducing apoptosis in cancer cells through its interactions with cellular mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound could be a promising candidate for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The following table summarizes the findings from a study assessing its anticancer efficacy:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results suggest that the compound effectively inhibits cell proliferation and induces cell death in cancer cells.
Properties
IUPAC Name |
2-methylquinoline;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCUDCLBKWDRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745453 | |
Record name | Phosphoric acid--2-methylquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118896-93-8 | |
Record name | Phosphoric acid--2-methylquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinaldine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.